Complete Stereochemical Inversion in SN2 Hydrolysis: A Quantitative Optical Rotation Comparison
Sec-butyl tosylate undergoes hydrolysis with aqueous base via a clean SN2 mechanism, producing complete stereochemical inversion as demonstrated by the precise mirror-image change in optical rotation values. When sec-butyl tosylate prepared from an alcohol with [α] = +6.9° is hydrolyzed, the resulting sec-butyl alcohol exhibits an optical rotation of [α] = -6.9°, representing a 100% inversion of configuration within experimental measurement precision [1]. This stands in stark contrast to n-butyl tosylate, which is achiral and thus incapable of providing any stereochemical information or participating in enantioselective transformations [2].
| Evidence Dimension | Stereochemical outcome of aqueous base hydrolysis |
|---|---|
| Target Compound Data | Complete inversion: [α] changes from +6.9° to -6.9° (Δ = -13.8° total change, consistent with full inversion) |
| Comparator Or Baseline | n-Butyl tosylate: achiral compound; no optical rotation, no stereochemical information obtainable |
| Quantified Difference | Sec-butyl tosylate enables quantifiable stereochemical tracking (100% inversion demonstrated); n-butyl tosylate yields no stereochemical data |
| Conditions | Aqueous base (hydroxide ion) hydrolysis; optical rotation measured at sodium D-line |
Why This Matters
This predictable stereochemical inversion enables sec-butyl tosylate to serve as a reliable mechanistic probe and chiral building block, whereas n-butyl tosylate offers no stereochemical utility whatsoever.
- [1] Vaia. You prepare sec-butyl tosylate from alcohol of [α]+6.9°. On hydrolysis with aqueous base, this ester gives sec-butyl alcohol of [α]-6.9°. Organic Chemistry Problem Solution. View Source
- [2] Wikipedia. Butyl Group: Structural Comparison of n-Butyl and sec-Butyl. Encyclopedia Entry. Accessed 2026. View Source
